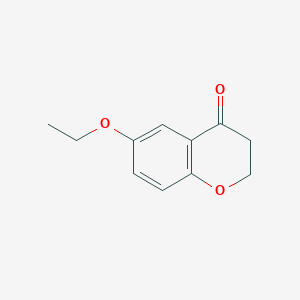

6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one” is a chemical compound with the molecular formula C11H12O3 . It is also known by its IUPAC name "6-ethoxy-2,3-dihydro-4H-chromen-4-one" .

Molecular Structure Analysis

The molecular structure of “6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one” can be represented by the InChI code:1S/C11H12O3/c1-2-13-8-3-4-11-9(7-8)10(12)5-6-14-11/h3-4,7H,2,5-6H2,1H3 . This indicates the presence of 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms in the molecule. Physical And Chemical Properties Analysis

“6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one” is a powder at room temperature . Its molecular weight is 192.21 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

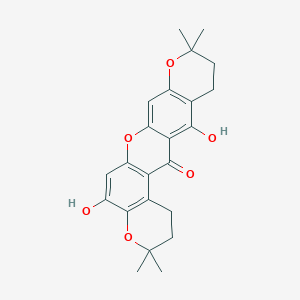

- Synthesis of Rotenone-like Molecules : A novel rotenone-like molecule involving 3,4-dihydro-2H-[1]benzopyran-3-one was synthesized, exploring the synthesis process and intermediate compounds (Peet & Sunder, 1981).

- Molecular Structure Analysis : The molecular structures of various 3,4-dihydro-2H,5H-pyrano[3,2-c][1]benzopyran-5-one derivatives, including a similar ethoxy variant, were analyzed using single-crystal diffractometry, contributing to the understanding of their conformations (Casalone, Pilati, & Binello, 1998).

Biological Applications

- Antibacterial Activity : A study on a benzopyran derivative from a mangrove-derived fungus revealed its potential antibacterial activities, hinting at the bioactive potential of similar benzopyran compounds (Zheng et al., 2016).

- Catalytic Efficiency in Synthesis : Research on TiO2 NPs-Coated Carbon Nanotubes used for the synthesis of [1]benzopyrano[b][1]benzopyran-6-ones demonstrates the utility of benzopyran derivatives in enhancing chemical synthesis methods (Abdolmohammadi, 2018).

- Selective Coronary Vasodilatory Activity : A study showed that 3,4-dihydro-2H-1-benzopyran-3-ol derivatives exhibit selective coronary vasodilatory activity, which may guide future research into therapeutic applications of similar compounds (Cho et al., 1996).

Material Science and Engineering

- Polymer Synthesis : Benzopyran derivatives have been used in the synthesis of vinyl copolymers and terpolymers, showcasing their utility in materials science (Lee & Cho, 1987).

Pharmacological Research

- Cytotoxicity Studies : Compounds like phelligridins, which are pyrano[4,3-c][2]benzopyran-1,6-dione derivatives, have been studied for their cytotoxicity, suggesting the potential for medical research on similar benzopyran compounds (Mo et al., 2004).

Analytical Chemistry

- Enantiomeric Purity Determination : The development of a capillary electrophoretic method for determining the enantiomeric purity of 3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans underlines the importance of these compounds in analytical chemistry (Rousseau et al., 2010).

Safety And Hazards

Propriétés

IUPAC Name |

6-ethoxy-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-13-8-3-4-11-9(7-8)10(12)5-6-14-11/h3-4,7H,2,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTKUWPOHQJLDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OCCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B170244.png)

![Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate](/img/structure/B170257.png)